molecular formula C27H25N5O3S B12456153 4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide

Cat. No.: B12456153
M. Wt: 499.6 g/mol
InChI Key: VYQCYNOIHJMUFZ-UHFFFAOYSA-N
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Description

4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

4-[2-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H25N5O3S/c1-35-22-11-9-21(10-12-22)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-13-23(14-8-19)36(28,33)34/h2-14,17-18H,15-16H2,1H3,(H2,28,33,34)(H,29,30,31)

InChI Key

VYQCYNOIHJMUFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5

Origin of Product

United States

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